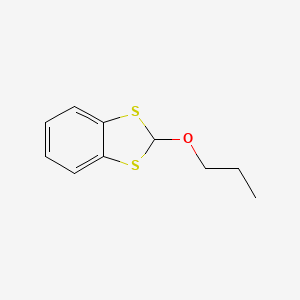
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is notable for its unique chemical properties, which are influenced by the presence of trifluoromethyl groups. These groups are known to enhance the compound’s stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- typically involves the incorporation of fluorine atoms or fluoroalkyl groups into the heterocyclic core. One common method includes the nucleophilic substitution of chlorine atoms in precursor compounds with fluorine atoms, often facilitated by catalysts such as 18-crown-6 . Another approach involves the radical trifluoromethylation of benzene derivatives using reagents like CF3I and catalysts such as FeSO4 or ferrocene in dimethylsulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring the consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, sensors, and materials with unique properties.
作用機序
The mechanism of action of 2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
Thiazoles: Compounds containing a similar thiazole ring structure but without the trifluoromethyl groups.
Oxazoles: Heterocyclic compounds with an oxygen atom in the ring instead of sulfur.
Selenazoles: Similar to thiazoles but with a selenium atom in place of sulfur.
Uniqueness
2H-1,3-Thiazete, 4-phenyl-2,2-bis(trifluoromethyl)- is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. These groups also contribute to its distinct biological activities, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
57014-95-6 |
|---|---|
分子式 |
C10H5F6NS |
分子量 |
285.21 g/mol |
IUPAC名 |
4-phenyl-2,2-bis(trifluoromethyl)-1,3-thiazete |
InChI |
InChI=1S/C10H5F6NS/c11-9(12,13)8(10(14,15)16)17-7(18-8)6-4-2-1-3-5-6/h1-5H |
InChIキー |
IMWHEDPSXRLIPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(S2)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


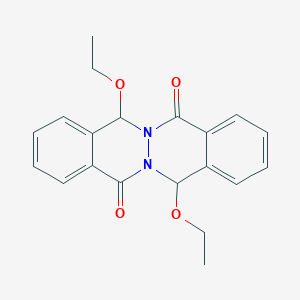

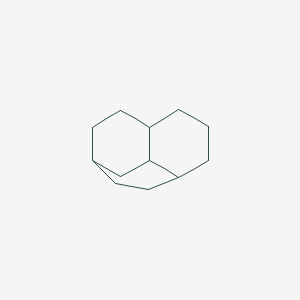
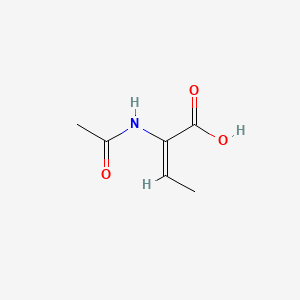
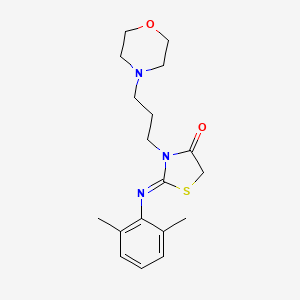
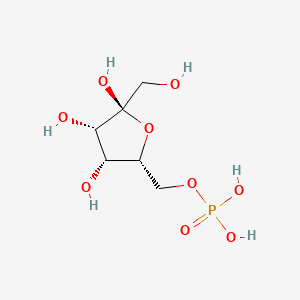
![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
![(3aR,6aS)-5-Butylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B14629391.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
